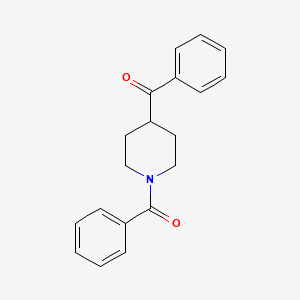

1-benzoyl-4-benzoylpiperidine

Description

1-Benzoyl-4-benzoylpiperidine is a hypothetical piperidine derivative featuring dual benzoyl (C₆H₅CO–) groups at the 1- and 4-positions of the piperidine ring. These analogs often serve as intermediates in pharmaceutical synthesis, proteolytic enzyme inhibitors, or protective group strategies in organic chemistry . This article will focus on comparing key analogs from the evidence, emphasizing substituent effects, physicochemical properties, and safety profiles.

Properties

IUPAC Name |

(1-benzoylpiperidin-4-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c21-18(15-7-3-1-4-8-15)16-11-13-20(14-12-16)19(22)17-9-5-2-6-10-17/h1-10,16H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJHIGQTDLPPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630437 | |

| Record name | (Piperidine-1,4-diyl)bis(phenylmethanone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109555-51-3 | |

| Record name | (Piperidine-1,4-diyl)bis(phenylmethanone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-4-benzoylpiperidine can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzoylpiperidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of 1-benzoyl-4-benzoylpiperidine often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-4-benzoylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzoyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted benzoylpiperidine derivatives.

Scientific Research Applications

1-Benzoyl-4-benzoylpiperidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.

Industry: It is used in the development of new materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of 1-benzoyl-4-benzoylpiperidine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating neurotransmitter systems, particularly by inhibiting the reuptake of certain neurotransmitters such as dopamine and serotonin. This modulation can lead to various pharmacological effects, including potential antidepressant and anxiolytic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical data for benzyl-substituted piperidine derivatives from the evidence:

Key Observations:

- Functional Group Influence: Benzyl carboxylate (e.g., ): Enhances solubility in organic solvents and acts as a protective group for amines. Cbz (Carbobenzyloxy) groups (): Widely used in peptide synthesis to protect amines . Ketones (): Reactive sites for nucleophilic additions or reductions, critical in alkaloid synthesis .

- Safety Profiles: Benzyl 4-aminopiperidine-1-carboxylate lacks thorough toxicological data, requiring caution in handling . 1-Benzyl-4-piperidone is flagged in illicit drug synthesis, highlighting regulatory concerns .

Physicochemical Properties

Melting Points :

Solubility :

- Hydroxyl-containing derivatives () exhibit higher water solubility compared to purely aromatic analogs.

Biological Activity

1-Benzoyl-4-benzoylpiperidine (BBP) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and therapeutic potential based on recent research findings.

Synthesis of 1-Benzoyl-4-benzoylpiperidine

The synthesis of 1-benzoyl-4-benzoylpiperidine typically involves the acylation of piperidine derivatives. The reaction can be performed using benzoyl chloride in the presence of a base, which facilitates the formation of the desired compound.

General Synthetic Route

- Starting Material : Piperidine

- Reagents : Benzoyl chloride, base (e.g., triethylamine)

- Conditions : Typically carried out in an organic solvent such as dichloromethane under reflux conditions.

Research indicates that 1-benzoyl-4-benzoylpiperidine exhibits significant biological activity, particularly as an inhibitor of the vesicular acetylcholine transporter (VAChT). This activity is crucial for modulating neurotransmitter release and has implications in neuropharmacology.

Key Findings

- VAChT Inhibition : BBP was identified as a potent inhibitor with a value of approximately 2.70 nM, indicating high affinity for the transporter .

- Antiproliferative Effects : Studies have shown that BBP exhibits notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. The IC50 values range from 19.9 to 75.3 µM depending on the cell line tested .

Case Studies

Several studies highlight the therapeutic potential of BBP:

-

In Vitro Studies :

- A study demonstrated that BBP effectively inhibited VAChT, leading to reduced acetylcholine uptake in neuronal cells, which may have implications for treating neurological disorders .

- Another investigation revealed that BBP derivatives showed enhanced selectivity and potency against cancer cell lines, with some compounds achieving IC50 values as low as 0.84 µM .

- In Vivo Evaluations :

Comparative Analysis

The following table summarizes the biological activity of 1-benzoyl-4-benzoylpiperidine compared to similar compounds:

| Compound | VAChT (nM) | IC50 (Cancer Cell Lines) (µM) | Notes |

|---|---|---|---|

| 1-Benzoyl-4-benzoylpiperidine | 2.70 | 19.9 - 75.3 | Potent VAChT inhibitor |

| Compound A | 5.00 | 30.0 | Moderate activity |

| Compound B | 10.00 | 50.0 | Less effective than BBP |

Q & A

Basic: What are the standard synthetic routes for 1-benzoyl-4-benzoylpiperidine, and how can reaction conditions be optimized for yield and purity?

1-Benzoyl-4-benzoylpiperidine is typically synthesized via multi-step reactions involving piperidine derivatives. A common approach involves benzoylation at both the 1- and 4-positions of the piperidine ring using benzoyl chloride under basic conditions (e.g., triethylamine). Optimization includes:

- Temperature control : Maintaining 0–5°C during benzoylation minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

- Yield enhancement : Sequential addition of benzoylating agents with intermediate isolation of mono-benzoylated products prevents over-reaction .

Basic: Which analytical techniques are recommended for characterizing 1-benzoyl-4-benzoylpiperidine, and how should conflicting spectral data be resolved?

Characterization requires a combination of:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., benzoyl group integration at δ 7.4–7.6 ppm).

- HPLC : Purity assessment (>95% peak area) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- HRMS : Exact mass determination (e.g., [M+H] for CHNO) resolves ambiguities in molecular formula .

For conflicting data, cross-validate with FT-IR (C=O stretching at ~1680 cm) and X-ray crystallography (if crystalline) .

Advanced: How can computational modeling aid in predicting the reactivity of 1-benzoyl-4-benzoylpiperidine in novel synthesis pathways?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Predict electrophilic/nucleophilic sites by mapping electrostatic potential surfaces.

- Simulate transition states for benzoylation or ring-opening reactions, guiding solvent and catalyst selection.

- Validate steric effects of substituents on reaction feasibility .

Pair computational results with experimental validation (e.g., kinetic studies) to refine predictive accuracy .

Advanced: What strategies are effective in elucidating the structure-activity relationships (SAR) of 1-benzoyl-4-benzoylpiperidine derivatives for neurological targets?

SAR studies involve:

- Derivatization : Introduce substituents (e.g., halogens, hydroxyl groups) at the 3-position to modulate lipophilicity and blood-brain barrier penetration.

- In vitro assays : Measure binding affinity to receptors (e.g., σ-1, NMDA) using radioligand displacement assays .

- Molecular docking : Compare docking scores (AutoDock Vina) of derivatives to identify critical interactions (e.g., hydrogen bonding with GluN2B subunits) .

Contradictory activity data may arise from assay variability; use orthogonal assays (e.g., electrophysiology for ion channel targets) .

Basic: What safety protocols should be followed when handling 1-benzoyl-4-benzoylpiperidine, given limited toxicological data?

Assume acute toxicity and adhere to:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with saline for 10–15 minutes .

- Waste disposal : Incinerate via hazardous waste contractors .

Advanced: How can researchers address discrepancies in reported biological activity data for 1-benzoyl-4-benzoylpiperidine across studies?

Resolve contradictions by:

- Standardizing assays : Use identical cell lines (e.g., SH-SY5Y for neurotoxicity) and positive controls (e.g., MK-801 for NMDA antagonism).

- Replicating conditions : Match solvent (DMSO concentration ≤0.1%), pH, and incubation times.

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability across datasets .

Basic: What are the documented applications of 1-benzoyl-4-benzoylpiperidine in medicinal chemistry research?

Key applications include:

- Neurological drug development : As a σ-1 receptor modulator for neuropathic pain .

- Precursor synthesis : For generating analogs like alfentanil derivatives (opioid analgesics) .

- Enzyme inhibition : Testing inhibitory effects on acetylcholinesterase (Alzheimer’s targets) via Ellman’s assay .

Advanced: What methodologies are suitable for evaluating the pharmacokinetic properties of 1-benzoyl-4-benzoylpiperidine in preclinical studies?

Assess ADME using:

- Plasma stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS.

- Caco-2 permeability : Measure apparent permeability (P) to predict oral bioavailability.

- Metabolite profiling : Identify Phase I/II metabolites using high-resolution mass spectrometry .

Contradictory results in bioavailability may require species-specific microsomal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.